![molecular formula C22H20ClN7O B2932481 (4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(间甲苯基)甲苯酮 CAS No. 923514-80-1](/img/structure/B2932481.png)
(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(间甲苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . The synthesis process involves the use of the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of the compound includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are key components of the compound’s structure and contribute to its potential as a CDK2 inhibitor .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities toward CDK2 . It has shown significant inhibitory activity, with IC50 values in the nanomolar range .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound contribute to its pharmacokinetic properties and antitumor activity . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties .科学研究应用
合成和抗菌活性
许多研究集中于合成具有潜在抗菌特性的新型化合物。例如,研究探索了新型吡喃并[2,3-d]嘧啶、[1,2,4]三唑并[1,5-c]嘧啶和嘧啶并[1,6-b]-[1,2,4]三嗪衍生物的合成,这些衍生物对各种微生物表现出抗菌活性。这项工作展示了该化合物在产生具有潜在抗菌感染应用的新型分子中的作用 (El-Agrody 等人,2001 年)。
抗癌和抗结核研究
对该化合物的衍生物的研究在抗癌和抗结核研究中也显示出有希望的结果。例如,合成了一系列新的衍生物并评估了它们对人乳腺癌细胞系的体外抗癌活性和对 M. tb h37Rv 标准菌株的抗结核活性。一些化合物表现出显着的活性,突出了该化合物作为开发针对癌症和结核病的新型治疗剂的基础的潜力 (Mallikarjuna 等人,2014 年)。
合成和表征以进行抗菌评价
该化合物的骨架已被用于合成具有抗菌特性的新衍生物。例如,合成了新的 5-氯-8-溴-3-芳基-1,2,4-三唑并[4,3-c]嘧啶,并对临床分离的细菌和真菌菌株表现出可变且适度的活性,表明该化合物在开发抗菌剂中的效用 (Prasanna Kumara 等人,2013 年)。
正性肌力评价
进一步的研究扩展到评估衍生物的正性肌力作用,其中一些衍生物与标准药物相比显示出良好的活性。这表明通过影响心肌收缩和改善心脏功能,在治疗心血管疾病中具有潜在的应用 (Ma 等人,2014 年)。
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment .
Mode of Action
This is a common mode of action for kinase inhibitors . The compound may bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting downstream signaling .
Biochemical Pathways
Similarly, VEGFR-2 is involved in the VEGF signaling pathway, which plays a key role in angiogenesis .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . By inhibiting c-Met/VEGFR-2 kinases, the compound could potentially inhibit cell growth and induce apoptosis .
属性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-3-2-4-16(13-15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)18-7-5-17(23)6-8-18/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFUEBBAUAQWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。